Methyl 1-octyl-2-oxocyclohexanecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 1-octyl-2-oxocyclohexanecarboxylate is C16H28O3 . Unfortunately, the specific structural details are not provided in the searched resources.Chemical Reactions Analysis
As mentioned in the synthesis analysis, Methyl 2-oxocyclohexanecarboxylate has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . The specific chemical reactions involving this compound are not provided in the searched resources.Scientific Research Applications
Electrochemical Reduction and Synthesis
Methyl 1-octyl-2-oxocyclohexanecarboxylate has been studied in the context of electrochemical reduction. Mubarak, Barker, and Peters (2007) explored its catalytic reduction by nickel(I) salen, which resulted in ring-expanded products and dehalogenated species, offering insight into potential applications in synthetic chemistry (Mubarak, Barker, & Peters, 2007).
Chlorination Methodology
Ito, Saitǒ, Hatakeda, and Asano (1980) developed a method for the preparation of methyl 1-chloro-2-oxocyclohexanecarboxylate, a compound related to this compound, demonstrating its potential as an intermediate in organic synthesis (Ito, Saitǒ, Hatakeda, & Asano, 1980).
Photochemical Studies
Research by Anklam, Lau, and Margaretha (1985) on related compounds suggests potential applications of this compound in photochemistry, where specific photocyclization reactions could be relevant (Anklam, Lau, & Margaretha, 1985).
Synthesis of Highly Functionalized Compounds
Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) demonstrated the use of similar compounds in the dirhodium(II)-catalyzed C-H insertion reaction, hinting at the role of this compound in the synthesis of complex organic molecules (Yakura et al., 1999).
Flavoring Applications
A study by Zhao Yu (2010) synthesized a related compound and applied it as a tobacco additive, suggesting possible applications of this compound in flavoring and fragrance industries (Zhao Yu, 2010).
Catalysis and Ligand Applications
Lv and Bao (2007) used ethyl 2-oxocyclohexanecarboxylate, a compound structurally similar to this compound, as a ligand in copper-catalyzed coupling reactions, indicating potential catalytic applications of this compound (Lv & Bao, 2007).
Kinetic Studies in Halogenation
Research on kinetics, like the work of Cox and Hutchinson (1974) on the halogenation of related compounds, may provide insights into reaction mechanisms and rates involving this compound (Cox & Hutchinson, 1974).
Properties
IUPAC Name |
methyl 1-octyl-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJCZXHHFSZUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(CCCCC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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